N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features multiple functional groups, including benzothiazole, isoindole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzothiazole and isoindole intermediates, followed by their coupling with the pyridine derivative under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process’s safety and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids, and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects may result from binding to these targets and modulating their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzothiazole derivatives, isoindole derivatives, and pyridine-containing molecules. Examples include:
- Benzothiazole-2-yl-acetamide
- Isoindole-1,3-dione derivatives
- Pyridine-3-ylmethyl derivatives
Uniqueness
The uniqueness of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to its individual components or simpler analogs.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O5S/c30-22(14-29-23(31)16-5-1-2-6-17(16)24(29)32)28(13-15-4-3-7-26-12-15)25-27-18-10-19-20(11-21(18)35-25)34-9-8-33-19/h1-7,10-12H,8-9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHKGZMQVPOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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